molecular formula C12H8N2O B1618989 2-(Pyridin-3-yl)benzoxazole CAS No. 2295-42-3

2-(Pyridin-3-yl)benzoxazole

Cat. No.: B1618989
CAS No.: 2295-42-3
M. Wt: 196.2 g/mol
InChI Key: GTVLGQYUIJMHMA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)benzoxazole
  • 2-(Pyridin-4-yl)benzoxazole
  • 2-(Pyridin-3-yl)benzimidazole

Uniqueness

2-(Pyridin-3-yl)benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the position of the pyridine ring can significantly influence the compound’s binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(pyridin-3-yl)benzoxazole, and how do solvent/catalyst systems influence yield?

The synthesis typically involves palladium-catalyzed direct arylation of benzoxazole at the C-2 position. Using Pd/dppp (1,3-bis(diphenylphosphino)propane) as a catalyst in toluene at 110°C achieves moderate to high yields (~70–85%) . Solvent polarity significantly affects reaction kinetics: non-polar solvents (e.g., toluene) favor aryl coupling, while polar aprotic solvents (e.g., DMF) may lead to side reactions. Catalyst loading (2–5 mol%) and ligand choice (dppp vs. PPh₃) are critical for selectivity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.31–9.41 ppm (pyridine and benzoxazole rings) and carbons at δ 111.16–125.49 ppm (benzoxazole C-2 and pyridine C-3 positions) .
  • Mass spectrometry : The molecular ion peak [M+H]⁺ at m/z 196.0637 confirms the molecular formula (C₁₂H₈N₂O) .
  • IR spectroscopy : Stretching vibrations at ~1610 cm⁻¹ (C=N) and ~1480 cm⁻¹ (C-O) validate the heterocyclic structure .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies arise from variations in reaction conditions. For example:

  • Temperature : Higher temperatures (>110°C) may degrade intermediates, reducing yields.
  • Purification methods : Column chromatography vs. recrystallization impacts purity and recovery rates.
  • Substituent effects : Electron-withdrawing groups on pyridine lower reactivity, requiring adjusted catalyst ratios . Comparative studies using HPLC to quantify intermediates are recommended .

Q. How does the pyridine-benzoxazole scaffold influence excited-state intramolecular proton transfer (ESIPT) mechanisms?

The planar structure enables ESIPT, where a proton shifts from the hydroxyl group (phenolic O-H) to the pyridine nitrogen upon photoexcitation. Benzannulation at specific positions (e.g., 2-hydroxyphenyl derivatives) alters the energy barrier for ESIPT, as shown by redshifted fluorescence (~450 nm) in solvent-dependent studies . Time-resolved spectroscopy and DFT calculations (e.g., B3LYP/6-31G*) can model these dynamics .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli with ampicillin as a control .
  • Molecular docking : AutoDock Vina simulations target enzymes like DNA gyrase (PDB: 1KZN) to predict binding affinities .
  • ADMET profiling : SwissADME predicts bioavailability, while ProTox-II evaluates toxicity thresholds .

Q. How do structural modifications to the pyridine ring affect ligand-receptor interactions in drug design?

Introducing electron-donating groups (e.g., -OCH₃) at the pyridine 4-position enhances π-π stacking with hydrophobic receptor pockets. Conversely, bulky substituents (e.g., -CF₃) reduce binding due to steric hindrance. Pharmacophore mapping of 1,3,4-oxadiazole-linked derivatives (e.g., 2-[(2-sulfanylethyl)sulfanyl]-1,3-benzoxazole) identifies hydrogen bonding and van der Waals interactions as critical for activity .

Properties

CAS No.

2295-42-3

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-benzoxazole

InChI

InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H

InChI Key

GTVLGQYUIJMHMA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3

Key on ui other cas no.

2295-42-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.08000001 mmol
Type
reagent
Reaction Step Three

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